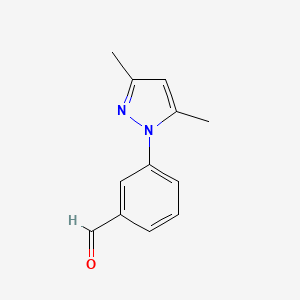

3-(3,5-二甲基-1H-吡唑-1-基)苯甲醛

描述

The compound of interest, 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their various applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The compound is not directly mentioned in the provided papers, but related compounds and their syntheses, structures, and properties are discussed, which can provide insights into the analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, a three-component reaction involving benzaldehydes, hydrazine, and 1,1-bis(methylsulfanyl)-2-nitroethene has been described to produce 5-aryl-3-(methylsulfanyl)-1H-pyrazoles . Similarly, a one-pot, three-component synthesis method has been reported for the preparation of 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones . These methods could potentially be adapted for the synthesis of the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of a novel pyrazole derivative was determined, revealing a twisted conformation between the pyrazole and thiophene rings . Another study reported the crystal structure of a pyrazole derivative with intermolecular hydrogen bonds contributing to the stability of the structure . These findings suggest that the molecular structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde would likely exhibit similar features such as conformational aspects and stabilizing interactions.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The reactivity of the aldehyde group in the compound of interest could lead to the formation of Schiff bases or the involvement in condensation reactions . Additionally, modifications of the pyrazole ring, such as N-alkylation or C-arylation, could be possible, as seen in the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure, which is crucial for understanding the reactivity and properties of the compound . Additionally, the compound's potential for forming supramolecular assemblies through hydrogen bonding or π-π stacking interactions can be significant for its physical properties .

科学研究应用

抗冠状病毒和抗肿瘤活性

从4-氨基-5-肼基-4H-1,2,4-三唑-3-硫醇、乙酰丙酮、各种芳香族和杂环醛以及苯乙酰溴开始合成了一系列新的化合物。 这些化合物在体外显示出有希望的抗冠状病毒和抗肿瘤活性 . 抗肿瘤活性是由于抑制微管蛋白聚合引起的 .

醇的氧化

3,5-二甲基-1H-吡唑是该化合物的一个组成部分,是将伯醇和仲醇氧化为羰基化合物的宝贵试剂 .

吡唑配体的配合物的制备

3,5-二甲基-1H-吡唑是制备吡唑配体的配合物的常用试剂 .

抗病毒活性

已经合成并在一系列生物测定中测试了广泛的1,2,4-三唑衍生物,导致发现了抗病毒三唑类似物 .

抗炎活性

抗氧化活性

抗帕金森活性

抗癌活性

作用机制

Target of Action

The primary target of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in the development of idiopathic pulmonary fibrosis .

Mode of Action

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction results in the inhibition of the αvβ6 integrin .

Biochemical Pathways

The inhibition of the αvβ6 integrin can affect various cellular processes, including cell adhesion, migration, and signaling .

Pharmacokinetics

The compound has been found to have a long dissociation half-life of 7 hours, indicating a prolonged interaction with its target . It also exhibits very high solubility in saline at pH 7, which can enhance its bioavailability . The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde are commensurate with inhaled dosing by nebulization .

Result of Action

The inhibition of the αvβ6 integrin by 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can potentially alter cellular processes, leading to therapeutic effects. For instance, it has been suggested as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis .

Action Environment

The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can be influenced by various environmental factors. For example, the pH of the environment can affect its solubility and therefore its bioavailability . .

属性

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFUKSXYBLMCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390207 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956352-08-2 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

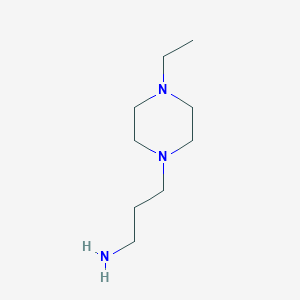

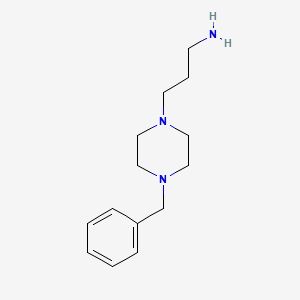

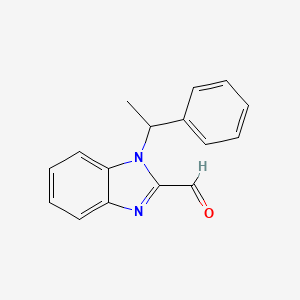

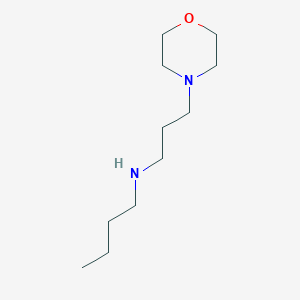

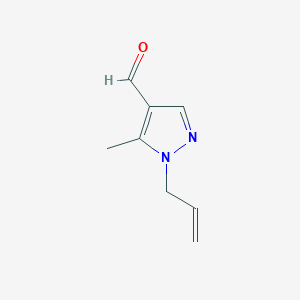

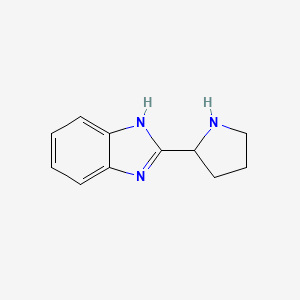

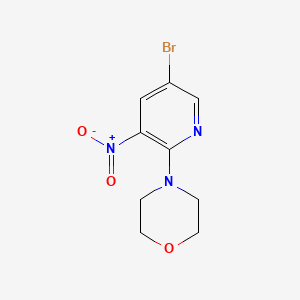

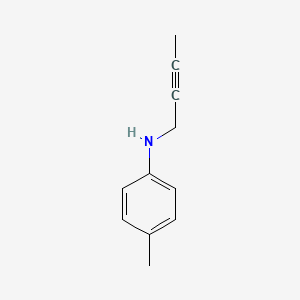

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)